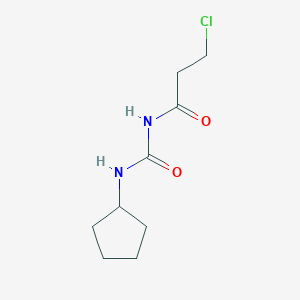![molecular formula C12H17N3O2 B3314041 4-[3-(Ethylamino)propanamido]benzamide CAS No. 949739-48-4](/img/structure/B3314041.png)
4-[3-(Ethylamino)propanamido]benzamide
描述
4-[3-(Ethylamino)propanamido]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethylamino group attached to a propanamido chain, which is further connected to a benzamide core. Benzamides are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Ethylamino)propanamido]benzamide can be achieved through a multi-step process:
-
Step 1: Synthesis of 3-(Ethylamino)propanoic acid
Reagents: Ethylamine, acrylonitrile
Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol.
Reaction: Ethylamine reacts with acrylonitrile to form 3-(Ethylamino)propanoic acid.
-
Step 2: Formation of 3-(Ethylamino)propanamide
Reagents: 3-(Ethylamino)propanoic acid, thionyl chloride, ammonia
Conditions: The acid is first converted to its corresponding acid chloride using thionyl chloride, followed by reaction with ammonia to form the amide.
Reaction: 3-(Ethylamino)propanoic acid is converted to 3-(Ethylamino)propanamide.
-
Step 3: Coupling with 4-aminobenzamide
Reagents: 3-(Ethylamino)propanamide, 4-aminobenzamide, coupling agent (e.g., EDC, DCC)
Conditions: The reaction is carried out in an appropriate solvent such as dimethylformamide (DMF) at room temperature.
Reaction: 3-(Ethylamino)propanamide is coupled with 4-aminobenzamide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives of the benzamide core.
科学研究应用
4-[3-(Ethylamino)propanamido]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[3-(Ethylamino)propanamido]benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels that are involved in biological processes.
Pathways: The compound may modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
- 4-[3-(Methylamino)propanamido]benzamide
- 4-[3-(Propylamino)propanamido]benzamide
- 4-[3-(Butylamino)propanamido]benzamide
Comparison
- Uniqueness : The ethylamino group in 4-[3-(Ethylamino)propanamido]benzamide provides a specific steric and electronic environment that can influence its reactivity and interactions with biological targets.
- Differences : Variations in the alkyl chain length (methyl, propyl, butyl) can affect the compound’s solubility, stability, and biological activity.
属性
IUPAC Name |
4-[3-(ethylamino)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-14-8-7-11(16)15-10-5-3-9(4-6-10)12(13)17/h3-6,14H,2,7-8H2,1H3,(H2,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXDVKUVQDDFHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC(=O)NC1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



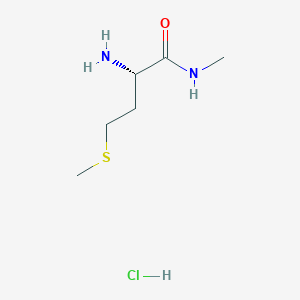
![N-(3-(8-cyano-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazin-2-ylamino)phenyl)acetamide](/img/structure/B3313966.png)
![10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one](/img/structure/B3313967.png)
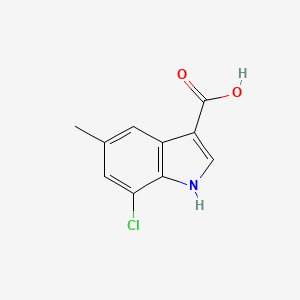
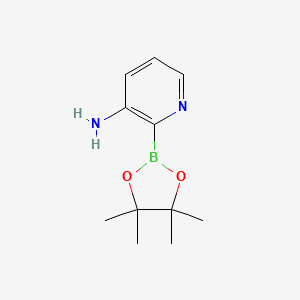
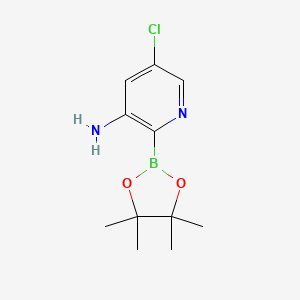
![(2R)-2-[Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B3313983.png)

![Acetic acid,2-[4-[[(2Z)-3-(4-bromophenyl)-5-[4-(trifluoromethyl)phenyl]-2-penten-4-yn-1-yl]oxy]-2-methylphenoxy]-](/img/structure/B3313996.png)
![2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B3314008.png)
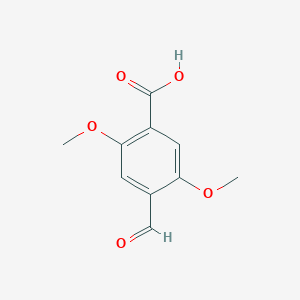
![2-({[(Ethoxycarbonyl)amino]methanethioyl}amino)benzoic acid](/img/structure/B3314048.png)
